(3R)-3-amino-N-methylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-N-methylhexanamide is an organic compound with a specific stereochemistry, characterized by the presence of an amino group, a methyl group, and a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-N-methylhexanamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a hexanoic acid derivative.
Amidation Reaction: The precursor undergoes an amidation reaction with methylamine to form the N-methylhexanamide intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (3R)-enantiomer.
Amination: Finally, the (3R)-N-methylhexanamide undergoes an amination reaction to introduce the amino group at the 3-position, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-N-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted hexanamides.
Scientific Research Applications
(3R)-3-amino-N-methylhexanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-N-methylhexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-N-methylhexanamide
- (3R)-3-amino-N-ethylhexanamide
- (3R)-3-amino-N-methylpentanamide
Uniqueness
(3R)-3-amino-N-methylhexanamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3R)-3-amino-N-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-4-6(8)5-7(10)9-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
RCPRSDNZZZJHCV-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)NC)N |
Canonical SMILES |
CCCC(CC(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.